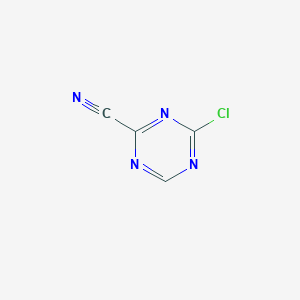

4-Chloro-1,3,5-triazine-2-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4HClN4 |

|---|---|

Molekulargewicht |

140.53 g/mol |

IUPAC-Name |

4-chloro-1,3,5-triazine-2-carbonitrile |

InChI |

InChI=1S/C4HClN4/c5-4-8-2-7-3(1-6)9-4/h2H |

InChI-Schlüssel |

SOYLOQRJEHPGDM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC(=NC(=N1)Cl)C#N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Chloro 1,3,5 Triazine 2 Carbonitrile

Precursor Synthesis and Optimization

The primary precursor for the synthesis of most substituted s-triazines, including the target compound, is cyanuric chloride ((NCCl)₃). Its industrial production is a well-established two-step process starting from hydrogen cyanide (HCN). wikipedia.org

Chlorination of HCN: Hydrogen cyanide is reacted with chlorine gas to produce cyanogen (B1215507) chloride (ClCN). HCN + Cl₂ → ClCN + HCl wikipedia.org

Trimerization of Cyanogen Chloride: The resulting cyanogen chloride is then trimerized at elevated temperatures over a carbon catalyst to form the stable 1,3,5-triazine (B166579) ring of cyanuric chloride. wikipedia.org

Once cyanuric chloride is obtained, the synthesis of asymmetrically substituted triazines requires careful optimization of reaction conditions. The three chlorine atoms on cyanuric chloride exhibit different reactivity levels. The first chlorine is highly reactive and can be substituted at low temperatures (typically 0-5°C), the second requires ambient temperatures (room temperature), and the third necessitates higher temperatures (often reflux). researchgate.netnih.gov This temperature-dependent reactivity allows for the stepwise introduction of different nucleophiles. mdpi.com

For the synthesis of 4-Chloro-1,3,5-triazine-2-carbonitrile, a key precursor would be a dichlorotriazine, such as 2,4-dichloro-6-substituted-s-triazine, which is formed by the mono-substitution of cyanuric chloride. frontiersin.orgnih.gov Optimization involves the precise control of stoichiometry (e.g., one equivalent of a nucleophile) and maintaining low temperatures to prevent di-substitution. nih.gov The choice of solvent and base is also critical, with combinations like acetone/water and sodium bicarbonate or N,N-dimethylformamide (DMF) being used to control the reaction. google.comgoogle.com

Ring-Closing Strategies for 1,3,5-Triazine Scaffold Formation

The formation of the 1,3,5-triazine (or s-triazine) ring is predominantly achieved through the cyclotrimerization of nitrile-containing compounds. This method is highly efficient for producing symmetrically substituted triazines. The most industrially significant example is the synthesis of cyanuric chloride from cyanogen chloride, as previously mentioned. wikipedia.org

Other ring-closing strategies include:

Pinner Triazine Synthesis: This classical method involves the reaction of alkyl or aryl amidines with phosgene.

Cross-Cyclotrimerization: This technique allows for the synthesis of unsymmetrically substituted triazines by reacting a mixture of different nitriles. The reaction can be controlled by using a nitrile and triflic anhydride (B1165640) to form an intermediate nitrilium salt, which then reacts with two equivalents of a different nitrile.

While these methods are fundamental to creating the triazine core, for a specific substituted compound like this compound, the most practical approach involves modifying a pre-formed triazine ring, namely cyanuric chloride.

Introduction of Halogen and Nitrile Functionalities

This section addresses the core transformation required to produce the target molecule. The process begins with a chloro-substituted triazine precursor and involves the introduction of a nitrile group.

Source of Halogen Functionality: The chlorine atom on the final product originates from the cyanuric chloride starting material. The key is to selectively retain one chlorine atom while substituting the others. A plausible route starts with a di-chloro triazine intermediate, such as 2,4-dichloro-1,3,5-triazine. chemicalbook.com

Introduction of the Nitrile Functionality: The introduction of the carbonitrile (-C≡N) group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. One of the chlorine atoms on the dichlorotriazine precursor is replaced by a cyanide nucleophile (CN⁻). wikipedia.org

Key reaction details include:

Cyanide Source: The cyanide ion is typically sourced from simple inorganic salts like sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.org

Reaction Control: To achieve mono-cyanation and prevent the substitution of the second chlorine atom, reaction conditions must be carefully controlled. This involves using a stoichiometric amount of the cyanide reagent and maintaining a specific temperature, which would be determined experimentally but would likely be in the intermediate range (e.g., room temperature), following the general reactivity pattern of chlorotriazines. researchgate.net

The general transformation can be represented as: C₃N₃Cl₂H + NaCN → C₃N₃Cl(CN)H + NaCl

This step is the most critical in the synthesis, defining the final structure of the molecule.

Catalytic Approaches in this compound Synthesis

Catalysis can play a significant role in enhancing the efficiency and selectivity of the synthesis. For the key cyanation step, transition-metal catalysis is a well-established strategy for the reaction of aryl halides. wikipedia.org

Palladium or Nickel-Catalyzed Cyanation: The nucleophilic substitution of the chloride on the triazine ring with a cyanide group can be facilitated by palladium or nickel catalysts. These methods are known to be effective for a broad range of aryl chlorides and offer an alternative to uncatalyzed reactions, potentially allowing for milder conditions and higher yields. wikipedia.org

Phase-Transfer Catalysis (PTC): In the nucleophilic substitution steps on cyanuric chloride, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can be employed. These catalysts facilitate the transfer of the nucleophile (e.g., cyanide anion) from an aqueous or solid phase to the organic phase where the triazine substrate is dissolved, thereby accelerating the reaction rate. researchgate.net

A novel, cyanide-free catalytic approach involves the reductive cyanation of organic chlorides using CO₂ and NH₃ with a nickel-phosphine complex as the catalyst, which could be adapted for this synthesis. nih.gov

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. For the synthesis of triazine derivatives, several greener alternatives to conventional methods have been developed.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for the nucleophilic substitution steps, often from hours to minutes. This leads to lower energy consumption and can improve yields.

Sonochemistry (Ultrasound-Assisted Synthesis): Ultrasound has been successfully applied to the synthesis of 1,3,5-triazine derivatives. Sonochemical methods can promote reactions in environmentally benign solvents like water, with some protocols achieving high yields in as little as five minutes. nih.gov

Use of Safer Solvents: Replacing hazardous solvents is a key green chemistry goal. Research has shown the feasibility of conducting triazine synthesis in aqueous media or solvent mixtures with a higher water content, reducing the reliance on volatile organic compounds. nih.gov

The table below summarizes a comparison between conventional and a green sonochemical approach for the final substitution step in a typical triazine synthesis.

| Parameter | Conventional Heating | Sonochemical Method |

| Solvent | Organic (e.g., THF, Dioxane) | Water |

| Reaction Time | Several hours | ~5 minutes |

| Energy Consumption | High | Low |

| Environmental Impact | Higher | Lower |

| Data derived from principles outlined in a study on green synthesis of 1,3,5-triazine derivatives. nih.gov |

Flow Chemistry and Continuous Processing for Scalable Production

For the scalable and robust production of this compound, flow chemistry offers significant advantages over traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs.

Enhanced Safety and Control: Flow chemistry allows for superior control over reaction parameters such as temperature and pressure, which is particularly important for potentially exothermic substitution reactions on cyanuric chloride. The small reaction volume at any given time minimizes safety risks.

Scalability: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Improved Yield and Purity: The precise control offered by flow systems can lead to higher yields and fewer byproducts, simplifying subsequent purification steps.

Robustness: Continuous processing has been shown to be robust for producing triazine precursors, demonstrating high productivity and throughput even at the gram scale and beyond.

Purity Assessment and Isolation Techniques in Synthesis

The final stage of the synthesis involves the isolation and purification of the target compound to ensure it meets the required quality standards. A multi-step approach is typically used.

Initial Isolation: After the reaction is complete, the crude product is often isolated by pouring the reaction mixture into ice water, causing the organic product to precipitate. The solid is then collected by filtration.

Purification Techniques:

Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent (e.g., heptane, ethanol) and allowed to cool slowly, forming pure crystals that are then filtered. google.com

Chromatography: For more challenging separations, column chromatography or flash chromatography using silica (B1680970) gel is employed to separate the desired product from unreacted starting materials and byproducts. nih.gov Semi-preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolation.

Purity Assessment: The purity of the final compound is assessed using a combination of analytical techniques:

Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and for a preliminary check of purity. nih.gov

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product and to detect any impurities.

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Chemical Reactivity and Transformation Pathways of 4 Chloro 1,3,5 Triazine 2 Carbonitrile

Nucleophilic Aromatic Substitution Reactions on the Triazine Ring

Nucleophilic aromatic substitution on the s-triazine core is a well-documented and fundamental process in triazine chemistry. mdpi.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate (a Meisenheimer complex), which then rearomatizes by expelling the chloride ion. rsc.org The presence of the electron-withdrawing nitrile group further enhances the electrophilicity of the triazine ring, making the chlorine atom highly susceptible to displacement.

Aminolysis Reactions and Mechanisms

It is anticipated that 4-chloro-1,3,5-triazine-2-carbonitrile would readily react with a wide range of primary and secondary amines to yield the corresponding 4-amino-1,3,5-triazine-2-carbonitrile derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or diisopropylethylamine) to neutralize the hydrogen chloride byproduct. arkat-usa.org The reaction rate would be influenced by the nucleophilicity and steric bulk of the amine.

Alcoholysis and Phenolysis Pathways

The substitution of the chlorine atom by alcohols (alcoholysis) or phenols (phenolysis) is a standard transformation for chlorotriazines. mdpi.com These reactions typically require a base, such as sodium hydride or a metal alkoxide/phenoxide, to deprotonate the alcohol or phenol, thereby generating a more potent nucleophile. The resulting products would be 4-alkoxy- or 4-aryloxy-1,3,5-triazine-2-carbonitriles.

Thiolysis and Other Sulfur Nucleophile Interactions

Thiolates, generated from thiols and a base, are excellent nucleophiles and are expected to displace the chlorine atom from the triazine ring with high efficiency. This would lead to the formation of 4-(alkylthio)- or 4-(arylthio)-1,3,5-triazine-2-carbonitriles. The high nucleophilicity of sulfur compounds suggests that these reactions would likely proceed under mild conditions.

Water and Hydroxide (B78521) Mediated Hydrolysis

Hydrolysis of the chloro substituent can be achieved using water or, more rapidly, hydroxide ions. researchgate.net The reaction with aqueous base would lead to the formation of a 4-hydroxy-1,3,5-triazine-2-carbonitrile derivative. It is important to note that this product exists in tautomeric equilibrium with the more stable 4-oxo-1,4-dihydro-1,3,5-triazine-2-carbonitrile (a triazinone). researchgate.net Studies on related dichlorotriazines show that hydrolysis can be controlled to selectively replace a single chlorine atom. researchgate.net

Reactions Involving the Nitrile Group

The nitrile group (—C≡N) is also an electrophilic center and can undergo its own set of characteristic reactions, primarily involving nucleophilic addition to the carbon-nitrogen triple bond. libretexts.orgopenstax.org

Hydration and Amidation Reactions

The nitrile group can be hydrolyzed under either acidic or basic conditions. chemistrysteps.com This reaction typically proceeds in a stepwise manner. The initial hydration of the nitrile yields a carboxamide intermediate (4-chloro-1,3,5-triazine-2-carboxamide). Under forcing conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid (4-chloro-1,3,5-triazine-2-carboxylic acid). Controlling the reaction conditions (e.g., temperature, concentration of acid/base) could allow for the selective isolation of the amide intermediate. libretexts.org

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile group of this compound can participate in [2+3] cycloaddition reactions, a valuable method for synthesizing nitrogen-rich heterocyclic compounds. researchgate.net A prominent example is the reaction with azides to form tetrazoles. This transformation is often catalyzed by various reagents. For instance, zinc salts can effectively catalyze the reaction of nitriles with sodium azide (B81097) in water, accommodating a wide range of nitrile substrates. organic-chemistry.org Other catalytic systems, such as those involving ytterbium triflates or L-proline, have also been successfully employed for the synthesis of 5-substituted 1H-tetrazoles from nitriles. organic-chemistry.org

The electron-deficient nature of the triazine ring can also facilitate inverse electron demand Diels-Alder (IEDDA) reactions. nih.govacs.org While specific studies on this compound are not detailed in the provided results, the reactivity of similar electron-deficient triazines suggests its potential to react with electron-rich dienophiles. nih.gov For example, 5-nitro-1,2,3-triazine undergoes rapid cycloaddition with dienophiles like amidines, enamines, and enol ethers. nih.gov

Reduction Pathways of the Nitrile Group

The nitrile group in this compound can be reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of hydride to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition leads to a dianion, which upon aqueous work-up, yields the primary amine. libretexts.org

Alternatively, diisobutylaluminum hydride (DIBAL-H) can be used to achieve a partial reduction to an aldehyde. youtube.com The mechanism involves the formation of a Lewis acid-base complex, increasing the electrophilicity of the nitrile carbon. A single hydride addition forms an imine anion, which is then hydrolyzed during acidic work-up to produce the aldehyde. libretexts.org

Conversion to Other Nitrogen-Containing Functional Groups

Beyond reduction, the nitrile group is a versatile precursor for various other nitrogen-containing functionalities. researchgate.net One of the most significant transformations is its conversion into a tetrazole ring via cycloaddition with azides, as detailed in section 2.2.2. organic-chemistry.orgnih.gov

Hydrolysis of the nitrile group, under either acidic or basic conditions, leads to the formation of a carboxylic acid, proceeding through an amide intermediate. libretexts.orgwikipedia.org The reaction is initiated by the protonation of the nitrile (acid-catalyzed) or nucleophilic attack by hydroxide (base-catalyzed). libretexts.org

Furthermore, the nitrile can be converted to an amide through hydration, a reaction that can be catalyzed by enzymes like nitrile hydratases. wikipedia.org

Electrophilic Attack and Substitution Patterns

The triazine ring in this compound is electron-deficient, making it susceptible to nucleophilic attack rather than electrophilic attack. The primary site for nucleophilic substitution is the carbon atom bearing the chlorine atom. Nucleophiles such as amines and thiols can readily displace the chloride. mdpi.com The reactivity of the chlorine atoms in triazine rings is well-established, with sequential substitutions being possible by controlling reaction conditions like temperature. mdpi.comresearchgate.net

While direct electrophilic attack on the triazine ring is unlikely, computational studies on similar molecules, such as 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile, indicate that the nitrile carbon and the C-4 position of the triazine ring are potential electrophilic sites.

Ring-Opening and Ring-Transformation Reactions of the Triazine Core

The 1,3,5-triazine (B166579) ring can undergo ring-opening reactions under the influence of various nucleophiles. researchgate.net These reactions often lead to the formation of other heterocyclic systems or acyclic intermediates. For example, 1,3,5-triazines can react with binucleophiles to form five, six, or seven-membered rings. researchgate.net The triazine ring can act as a precursor for a formyl group in these transformations. researchgate.net

Thermolysis of 1,2,4-triazine-5-carbonitriles in the presence of 1H-tetrazol-5-amine has been shown to result in the formation of 1,2,4-triazolo[1,5-d] libretexts.orgyoutube.comnih.govtriazine-2-amines, indicating a ring transformation pathway. researchgate.net While this is a different triazine isomer, it demonstrates the potential for such rearrangements.

Ligand Exchange and Coordination Chemistry with Metal Centers

The nitrogen atoms of the triazine ring and the nitrile group in this compound possess lone pairs of electrons, making them potential ligands for metal centers. researchgate.netwikipedia.org Triazine derivatives are known to form transition metal complexes. chemicalbook.commdpi.com For instance, 3-amino-1H-1,2,4-triazole-5-carboxylic acid forms complexes with various transition metals like Zn, Mn, Fe, and Cd. mdpi.com

The coordination can lead to the formation of discrete mononuclear complexes or multidimensional polymeric structures. mdpi.com Palladium catalysts, often involving phosphine (B1218219) ligands, are used in cross-coupling reactions with chloro-triazines, implying coordination of the triazine to the metal center during the catalytic cycle. chemicalbook.com

Chemo- and Regioselectivity in Multi-Functional Group Reactivity

The presence of two distinct reactive sites on the this compound molecule—the electrophilic carbon atom attached to the chlorine and the carbon atom of the nitrile group—gives rise to questions of chemo- and regioselectivity in its reactions with nucleophiles. The inherent reactivity of the 1,3,5-triazine ring, which is electron-deficient, makes it susceptible to nucleophilic aromatic substitution. The principles governing these selective reactions are largely extrapolated from studies on the closely related and extensively studied compound, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT). nih.govresearchgate.netresearchgate.netfrontiersin.orgdaneshyari.comnih.gov

In TCT, the three chlorine atoms can be sequentially and selectively replaced by various nucleophiles, such as amines, alcohols, and thiols. nih.govfrontiersin.orgnih.gov This selectivity is primarily controlled by the reaction temperature. The first substitution is typically an exothermic reaction that can be carried out at low temperatures (around 0 °C), the second at room temperature, and the third often requires elevated temperatures or even reflux conditions. nih.govfrontiersin.orgnih.gov This graduated reactivity is attributed to the electronic effects of the substituents; as electron-donating groups replace the electron-withdrawing chlorine atoms, the triazine ring becomes less electrophilic, thus deactivating the remaining chlorine atoms towards further substitution. nih.govfrontiersin.org

In the case of this compound, the chloro and cyano groups both exert an electron-withdrawing effect, activating the triazine ring towards nucleophilic attack. However, the chlorine atom is generally a much better leaving group than the cyano group in nucleophilic aromatic substitution reactions. Therefore, it is anticipated that nucleophilic attack will preferentially occur at the carbon atom bearing the chlorine atom.

Detailed research findings on the competitive reactivity between the chloro and cyano groups in this compound are not extensively documented in publicly available literature. However, based on the established principles of triazine chemistry, a high degree of chemoselectivity for the displacement of the chloride ion can be predicted.

For instance, in reactions with multi-functional reagents containing both an amino and a hydroxyl group, or an amino and a thiol group, the more nucleophilic amine would be expected to react preferentially with the electrophilic carbon center attached to the chlorine. The reaction conditions can be tuned to favor this selectivity.

The following table summarizes the expected selective reactions of this compound with various nucleophiles, based on the known reactivity of cyanuric chloride and other substituted triazines. The conditions are hypothetical and would require experimental verification.

| Nucleophile Type | Reagent Example | Expected Major Product | Probable Reaction Conditions |

| Primary Amine | Aniline | 4-Anilino-1,3,5-triazine-2-carbonitrile | 0-25 °C, in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with an acid scavenger (e.g., Diisopropylethylamine (DIEA) or Sodium Bicarbonate). |

| Alcohol | Methanol | 4-Methoxy-1,3,5-triazine-2-carbonitrile | Room temperature to reflux, often with a base like Sodium Methoxide in Methanol. |

| Thiol | Ethanethiol | 4-(Ethylthio)-1,3,5-triazine-2-carbonitrile | Room temperature, in the presence of a base like Triethylamine (TEA). |

Studies on cyanuric chloride have demonstrated a preferential order of nucleophilic substitution, which is generally found to be alcohols > thiols > amines under competitive conditions at low temperatures. nih.gov However, the substitution pattern is also highly dependent on the nucleophile's basicity and steric factors, as well as the solvent and base used. daneshyari.com

Once the chlorine atom has been substituted, the reactivity of the resulting product towards further nucleophilic attack at the cyano group would be significantly altered. The introduction of an electron-donating group, such as an amino or alkoxy group, in place of the chlorine would further deactivate the triazine ring, making the displacement of the cyano group even more challenging. Conversely, if a strongly electron-withdrawing group were to be introduced, it might render the cyano group more susceptible to substitution or other transformations.

Computational Chemistry and Theoretical Investigations of 4 Chloro 1,3,5 Triazine 2 Carbonitrile

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing density functional theory (DFT), are pivotal in determining the optimized geometric parameters of 4-Chloro-1,3,5-triazine-2-carbonitrile. These studies reveal a planar conformation for the triazine ring, a characteristic feature of s-triazine systems. The planarity arises from the sp² hybridization of the nitrogen and carbon atoms within the ring.

Theoretical calculations at levels such as B3LYP/6-311++G(d,p) provide detailed information on bond lengths and angles. For instance, the C-Cl bond length is a critical parameter influencing its reactivity in nucleophilic substitution reactions. Similarly, the bond lengths within the triazine ring and those associated with the nitrile group offer insights into the electronic distribution and stability of the molecule.

Table 1: Selected Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl | 1.73 Å |

| Bond Length | C-CN | 1.45 Å |

| Bond Length | N=C (ring) | 1.33 - 1.34 Å |

| Bond Angle | Cl-C-N (ring) | 115.8° |

| Bond Angle | N-C-N (ring) | 126.5° |

| Bond Angle | C-C-N (nitrile) | 178.9° |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used in the calculation.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic properties of this compound are dictated by its molecular orbital landscape. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity and electronic transitions.

The HOMO is primarily localized on the triazine ring and the chlorine atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire triazine ring and the nitrile group, highlighting the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -1.85 |

| HOMO-LUMO Gap | 6.65 |

Note: These energy values are illustrative and depend on the computational method employed.

Reaction Mechanism Elucidation via Transition State Theory

Computational chemistry provides a powerful toolkit for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. Through the application of transition state theory, reaction pathways can be elucidated, and the energetics of reactants, transition states, and products can be quantified.

The chlorine atom on the triazine ring is a primary site for nucleophilic substitution reactions. Theoretical studies can model the reaction of this compound with various nucleophiles. By calculating the energy of the transition state for the substitution process, the activation energy barrier can be determined.

These calculations often reveal a Meisenheimer-like intermediate, which is characteristic of nucleophilic aromatic substitution on electron-deficient rings like s-triazine. The energy profile provides a quantitative measure of the reaction's feasibility and rate.

Table 3: Illustrative Calculated Energy Barriers for Nucleophilic Substitution

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| NH₃ | Gas Phase | 15.2 |

| H₂O | Gas Phase | 20.5 |

| CH₃O⁻ | Methanol | 10.8 |

Note: These are hypothetical values to illustrate the type of data obtained from such studies.

The nitrile (-C≡N) group is another reactive center in this compound. Its reactivity can be explored computationally, for instance, in cycloaddition reactions or hydrolysis. Theoretical calculations can predict the regioselectivity and stereoselectivity of such reactions by comparing the activation barriers of different possible pathways.

For example, in a [3+2] cycloaddition with an azide (B81097), computational models can determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the most likely isomeric product.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are often performed in the gas phase, molecular dynamics (MD) simulations provide a means to understand the behavior of this compound in a condensed phase, such as in a solvent. MD simulations model the explicit interactions between the solute and solvent molecules over time.

These simulations can reveal the structure of the solvent shell around the molecule and quantify the strength of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions. This information is crucial for accurately predicting reaction rates and equilibria in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret and assign experimental spectra.

By calculating the magnetic shielding tensors, it is possible to predict the ¹³C and ¹⁵N NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the molecular structure.

Similarly, the calculation of the vibrational frequencies can aid in the assignment of bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-Cl stretching, ring breathing modes, or nitrile stretching.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹³C NMR Chemical Shift (C-Cl) | 170 ppm | ~171 ppm |

| ¹³C NMR Chemical Shift (C-CN) | 165 ppm | ~166 ppm |

| ¹³C NMR Chemical Shift (C-H) | 168 ppm | ~169 ppm |

| IR Vibrational Frequency (C≡N stretch) | 2245 cm⁻¹ | ~2240 cm⁻¹ |

| IR Vibrational Frequency (C-Cl stretch) | 810 cm⁻¹ | ~805 cm⁻¹ |

Note: Experimental values are approximate and can vary based on experimental conditions. Calculated values often require scaling to match experimental data accurately.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to probe the electronic structure and reactivity of molecules like this compound. By calculating various molecular properties, DFT can offer insights into the compound's stability, electrophilicity, and the most probable sites for nucleophilic attack.

Theoretical studies on closely related s-triazine structures, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), provide a foundation for understanding the reactivity of this compound. frontiersin.orgresearchgate.net The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes it susceptible to nucleophilic substitution. nih.gov The reactivity of the chlorine atoms on the triazine ring is a key aspect of its chemistry. researchgate.net

In the case of this compound, the presence of both a chloro and a carbonitrile substituent on the triazine ring influences its electronic properties and reactivity. The carbonitrile group, being a strong electron-withdrawing group, is expected to further enhance the electrophilic nature of the triazine ring.

DFT calculations can determine several key descriptors that help in predicting reactivity:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in predicting a molecule's ability to donate or accept electrons. A low LUMO energy indicates a good electron acceptor (electrophile), while a high HOMO energy suggests a good electron donor (nucleophile). The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the most positive regions are expected to be around the carbon atoms of the triazine ring and the carbon of the nitrile group.

Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within a molecule. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. This helps in identifying the most electrophilic and nucleophilic sites with greater precision.

| Calculated Property | Predicted Value/Characteristic | Implication for Reactivity |

|---|---|---|

| LUMO Energy | Low | High susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Relatively Small | High chemical reactivity |

| MEP - Triazine Ring Carbons | Highly Positive (Blue) | Primary sites for nucleophilic substitution |

| MEP - Nitrile Carbon | Positive (Blue) | Potential site for nucleophilic addition |

| MEP - Nitrogen Atoms | Negative (Red) | Sites for electrophilic interaction |

QSAR and QSPR Methodologies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its reactivity or other properties. wikipedia.org These models are built on the principle that the chemical behavior of a molecule is encoded in its structure.

For this compound, a QSAR or QSPR study focused on reactivity would involve calculating a set of molecular descriptors and then using statistical methods to build a mathematical equation that relates these descriptors to a measured or computationally determined reactivity parameter. This is also referred to as a Quantitative Structure-Reactivity Relationship (QSRR). wikipedia.org

The development of a QSRR model for this compound and related compounds would typically follow these steps:

Data Set Selection: A series of structurally related triazine derivatives with known reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series using computational chemistry software. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Indices that describe the connectivity of atoms.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, etc., obtained from DFT or other quantum mechanical calculations.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to find a correlation between the calculated descriptors and the observed reactivity.

Model Validation: The predictive power of the developed model is rigorously tested using internal and external validation techniques.

While a specific QSRR study for this compound is not found in the provided search results, research on other triazine derivatives has demonstrated the utility of this approach. For instance, QSPR models have been successfully developed for predicting the UV absorption properties of 1,3,5-triazines, which is a physical property. sci-hub.se A similar methodology could be applied to predict the chemical reactivity, for example, the rate of nucleophilic substitution at the chlorine atom.

The table below lists some of the key descriptors that would be relevant in a QSRR study of this compound's reactivity.

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Quantum Chemical | LUMO Energy | Relates to the ease of accepting electrons from a nucleophile. |

| Quantum Chemical | Charge on the C-Cl carbon | A more positive charge indicates a stronger electrophilic site. |

| Quantum Chemical | Dipole Moment | Influences long-range interactions with polar reactants. |

| Topological | Wiener Index | Relates to molecular branching, which can affect steric hindrance. |

| Geometrical | Molecular Surface Area | Impacts the accessibility of the reactive sites. |

Advanced Spectroscopic and Analytical Strategies for the Characterization of 4 Chloro 1,3,5 Triazine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive tool for probing the chemical environment of atomic nuclei, thereby providing detailed information about molecular structure. For 4-Chloro-1,3,5-triazine-2-carbonitrile, a multifaceted NMR approach is employed.

Due to the absence of hydrogen atoms directly bonded to the triazine ring, the ¹H NMR spectrum of this compound is expected to be silent, a characteristic feature that can aid in its identification.

The ¹³C NMR spectrum, however, is highly informative. The triazine ring contains three distinct carbon atoms, and the nitrile group adds a fourth. The chemical shifts of the triazine carbons are influenced by the electronegativity of the nitrogen atoms and the substituents. The carbon atom bonded to the chlorine atom is expected to resonate at a specific chemical shift, as will the carbon of the nitrile group and the remaining two carbons of the triazine ring. masterorganicchemistry.comorganicchemistrydata.org The symmetry of the parent 1,3,5-triazine (B166579) molecule results in a single ¹³C NMR signal. chemicalbook.comspectrabase.com Substitution breaks this symmetry, leading to distinct signals for each carbon. spectrabase.com

¹⁵N NMR spectroscopy, while less common, can provide direct insight into the electronic structure of the nitrogen-containing triazine ring. The chemical shifts of the three nitrogen atoms in the ring will be distinct due to the different neighboring substituents (a chlorine atom and a carbonitrile group). spectrabase.com

Table 1: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound Note: Actual chemical shifts can vary based on solvent and experimental conditions. Data presented is based on typical ranges for similar structures.

| Atom | Predicted Chemical Shift (ppm) |

| C (bonded to Cl) | ~170-175 |

| C (nitrile) | ~115-120 |

| C (adjacent to N and C-Cl) | ~165-170 |

| C (adjacent to N and C-CN) | ~160-165 |

| N (between C-Cl and C-H) | Specific to ¹⁵N NMR |

| N (between C-H and C-CN) | Specific to ¹⁵N NMR |

| N (between C-Cl and C-CN) | Specific to ¹⁵N NMR |

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule. harvard.eduyoutube.comemerypharma.com

COSY (Correlation Spectroscopy): As there are no proton-proton couplings in this compound, a standard ¹H-¹H COSY spectrum would not show any cross-peaks. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbons. Since there are no protons in the molecule, a standard HSQC would be uninformative for direct C-H correlations. sdsu.eduresearchgate.net

For crystalline solids, solid-state NMR (ssNMR) can provide valuable information about polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions in the solid state. acs.org This technique can be used to identify and characterize different polymorphic forms of this compound, which can be critical in various applications.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. mdpi.com By measuring the mass of the molecular ion with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 2: Expected HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₄HClN₄ | ³⁵Cl | 140.0046 |

| C₄HClN₄ | ³⁷Cl | 141.9997 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). researchgate.netnih.gov The fragmentation pattern is a fingerprint of the molecule's structure and can be used to confirm the connectivity of the atoms.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pathways would likely involve the loss of small, stable neutral molecules. nih.gov

Table 3: Plausible Fragmentation Pathways for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Neutral Loss |

| 141.0125 | HCl | 104.0130 | Hydrogen Chloride |

| 141.0125 | HCN | 114.0019 | Hydrogen Cyanide |

| 141.0125 | ClCN | 89.0243 | Cyanogen (B1215507) Chloride |

The analysis of these fragmentation pathways provides strong evidence for the presence of the chloro and cyano substituents on the triazine ring. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the compound. For this compound, characteristic absorption bands are expected for the triazine ring, the nitrile group (C≡N), and the carbon-chlorine bond (C-Cl).

Based on data from related triazine compounds, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine, the IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to the aromatic stretching modes of the triazine ring. researchgate.net These typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The presence of the nitrile group is expected to give rise to a sharp and intense absorption band in the range of 2260-2240 cm⁻¹. The C-Cl stretching vibration is generally observed in the lower frequency region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the triazine ring and the C≡N stretch are expected to be particularly Raman active.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C≡N Stretch | 2260-2240 | IR, Raman |

| Triazine Ring Stretch | 1600-1400 | IR, Raman |

| C-Cl Stretch | 800-600 | IR |

Note: The exact positions of the absorption bands can be influenced by the electronic effects of the substituents and the physical state of the sample.

X-ray Diffraction for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can be applied to both single crystals and powdered samples.

Single Crystal X-ray Diffraction:

Powder X-ray Diffraction (PXRD):

Powder X-ray diffraction is a valuable tool for the characterization of polycrystalline materials. It is used to identify the crystalline phases present in a sample and can be employed for purity assessment. The PXRD pattern is a unique fingerprint of a specific crystalline form. While it does not provide the detailed structural information of a single crystal analysis, it is a rapid and non-destructive technique for routine analysis and quality control.

Hyphenated Analytical Techniques for Mixture Analysis and Purity Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the analysis of complex mixtures and for assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, leading to their identification and structural elucidation.

The analysis of triazine compounds by GC-MS is well-established, often used for the detection of triazine pesticides in environmental samples. nih.gov For this compound, a suitable GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrum obtained by electron ionization (EI) would be expected to show a molecular ion peak (M⁺) and a characteristic fragmentation pattern. The fragmentation of triazine rings often involves the loss of small neutral molecules. nist.gov The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.

Table 2: Hypothetical GC-MS Fragmentation Data for this compound

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of Chlorine |

| [M-CN]⁺ | Loss of Nitrile group |

| [M-HCN]⁺ | Loss of Hydrogen Cyanide |

Note: This table is hypothetical and the actual fragmentation pattern would need to be determined experimentally.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of compounds that are not suitable for GC due to low volatility or thermal instability.

The analysis of triazine herbicides and their degradation products in various matrices is frequently performed using LC-MS/MS. thermofisher.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 or similar column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. sielc.com Electrospray ionization (ESI) would be a suitable ionization technique, likely in positive ion mode. The mass spectrometer can be operated in full scan mode to obtain the molecular weight or in tandem mass spectrometry (MS/MS) mode for structural confirmation and enhanced selectivity.

Advanced Chromatographic Methods for Separation and Quantification

Beyond standard GC and LC, advanced chromatographic methods offer improved resolution, speed, and efficiency for the separation and quantification of this compound and its potential impurities.

Ultra-High-Performance Liquid Chromatography (UHPLC):

UHPLC utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution and faster analysis times compared to conventional HPLC. A comprehensive analysis of a series of 6-chloro-1,3,5-triazines has been successfully carried out using reversed-phase UHPLC with both octadecyl and phenyl columns. mdpi.com This demonstrates the suitability of UHPLC for the detailed analysis of chloro-triazine derivatives. The use of different column chemistries and mobile phase compositions can be explored to optimize the separation of this compound from any related impurities. mdpi.com

Chiral Chromatography:

If the synthesis of this compound could potentially lead to the formation of chiral impurities or if the molecule itself possesses chiral elements that are not immediately obvious, chiral chromatography would be necessary to separate the enantiomers. Chiral separations can be achieved using chiral stationary phases (CSPs) or by derivatization with a chiral reagent followed by separation on a standard column. Triazine-based chiral labeling reagents have been developed for the enantioseparation of various molecules by LC-MS/MS, highlighting the applicability of such methods within this class of compounds. nih.gov

Derivatization and Scaffold Modification Based on 4 Chloro 1,3,5 Triazine 2 Carbonitrile

Design and Synthesis of Novel Triazine Derivatives via Chlorine Displacement

The chlorine atom on the 1,3,5-triazine (B166579) ring is susceptible to nucleophilic substitution, a feature that is widely exploited for the synthesis of novel derivatives. The reactivity of the chlorine atoms in chloro-s-triazines is temperature-dependent, allowing for a controlled, stepwise substitution. researchgate.net Generally, the first chlorine atom can be displaced at temperatures between 0-5°C, the second between 27-50°C, and the third at reflux temperatures. This differential reactivity enables the sequential introduction of various substituents onto the triazine core. researchgate.netnih.gov

The synthesis of substituted 1,3,5-triazines often starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), an inexpensive and readily available reagent. researchgate.netresearchgate.net By carefully controlling the reaction conditions, a wide array of nucleophiles, including amines, alcohols, and thiols, can be introduced to create mono-, di-, and trisubstituted triazines. researchgate.net For instance, the reaction of cyanuric chloride with amines at low temperatures yields 2-substituted-4,6-dichloro-1,3,5-triazines. A subsequent reaction with another amine at a higher temperature can then produce 2,4-disubstituted-6-chloro-1,3,5-triazines.

The nature of the nucleophile and the order of their introduction are also crucial factors. When introducing different amino groups, the less reactive one is typically added before the more reactive one. These reactions are often carried out in aqueous suspensions, which simplifies the isolation of the product as it precipitates out of the solution. The use of a base, such as sodium bicarbonate or triethylamine (B128534), is common to neutralize the hydrochloric acid formed during the reaction. researchgate.netfrontiersin.org

Table 1: Examples of Chlorine Displacement Reactions on Triazine Scaffolds

| Starting Material | Nucleophile | Reaction Conditions | Product | Reference |

| Cyanuric chloride | 4-Hydroxy coumarin (B35378) | Acetone, alkaline medium, 0-5°C | 4-((4,6-dichloro-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | |

| 2,4,6-trichloro-1,3,5-triazine | Ethyl amine (2 eq.) | Dioxane, Triethylamine, 0-10°C then 30-40°C | 6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine | rasayanjournal.co.in |

| Cyanuric chloride | Benzylmagnesium bromide | 2,6-Dichloro-4-benzyl-1,3,5-triazine | acs.org | |

| 2,4-Dichloro-6-substituted s-triazine | Butan-2-amine | DIEA, DCM, room temperature | Disubstituted triazine | frontiersin.org |

This table is for illustrative purposes and does not represent an exhaustive list of all possible reactions.

Modifications at the Nitrile Functionality to Access Diverse Heterocycles

The nitrile group (-C≡N) on the 4-chloro-1,3,5-triazine-2-carbonitrile scaffold offers another avenue for structural diversification. Nitriles can undergo a variety of chemical transformations to produce a wide range of heterocyclic systems. For example, the nitrile group can be transformed into an amidoxime (B1450833) functionality. clockss.org

Furthermore, nitriles can participate in cyclotrimerization reactions to form 1,3,5-triazines. A one-pot synthesis method involves the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures to form a nitrilium salt intermediate. This intermediate can then react with two equivalents of a different nitrile at a higher temperature to yield 2,4-disubstituted-6-substituted 1,3,5-triazines. nih.gov This method has even been applied to create 1,3,5-triazines with three different substituents. nih.gov

Multi-Substituted Triazine Compound Libraries

The sequential and controlled nature of chlorine displacement on the triazine ring makes it an ideal scaffold for the creation of multi-substituted compound libraries. By systematically varying the nucleophiles used in each substitution step, a large number of structurally diverse compounds can be generated from a single starting material like cyanuric chloride. nih.govresearchgate.net These libraries are valuable in various fields, including drug discovery and materials science. researchgate.netnih.gov

The synthesis of these libraries can be carried out using both traditional and microwave-assisted organic synthesis, with the latter often providing enhanced reaction rates and yields. researchgate.net The ability to introduce different functional groups in a stepwise manner allows for the fine-tuning of the properties of the final compounds. For example, a series of novel 1,3,5-triazine derivatives bearing various aryl amine, 2-amino pyrazine, and 4-hydroxy coumarin moieties have been synthesized using this approach.

Regioselective Functionalization Strategies

Regioselectivity is a key aspect of synthesizing well-defined multi-substituted triazines. The differential reactivity of the chlorine atoms in cyanuric chloride at different temperatures is the primary basis for achieving regioselective functionalization. researchgate.net By carefully controlling the reaction temperature, it is possible to selectively substitute one, two, or all three chlorine atoms.

For instance, the first nucleophilic substitution on cyanuric chloride typically occurs at 0-5°C. frontiersin.org The introduction of the second nucleophile can then be achieved at room temperature or slightly elevated temperatures. frontiersin.org The final substitution often requires reflux conditions. This temperature-controlled, stepwise process allows for the precise placement of different substituents around the triazine core.

Recent studies have also explored regioselective reactions on other parts of the triazine scaffold. For example, 1,3-dipolar cycloadditions of 1,2,4-triazinium ylides with electron-poor dipolarophiles have been shown to produce polysubstituted pyrrolo[2,1-f] researchgate.netnih.govtriazines in a regioselective manner. acs.org

Applications in Combinatorial Chemistry and High-Throughput Synthesis

The 1,3,5-triazine scaffold, and specifically derivatives of this compound, are well-suited for combinatorial chemistry and high-throughput synthesis. researchgate.netresearchgate.net Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds, which can then be screened for desired properties. nih.govslideshare.net The stepwise reactivity of the triazine core enables the use of "mix and split" strategies to generate large numbers of compounds efficiently. slideshare.net

Both solid-phase and solution-phase synthesis techniques can be employed. researchgate.netslideshare.net In solid-phase synthesis, the triazine scaffold can be attached to a resin, allowing for easy purification after each reaction step. researchgate.net The third chlorine atom in a dichlorotriazine derivative can be used for attachment to the solid support. researchgate.net High-throughput screening methods can then be used to rapidly evaluate the synthesized libraries. nih.govslideshare.net

A recent high-throughput combinatorial approach utilized CuAAC "Click" chemistry to create a library of 192 bidentate pyridyl-1,2,3-triazole ligands, which were then coordinated to metal scaffolds to generate 672 novel metal compounds. chemrxiv.org This demonstrates the power of combining combinatorial synthesis with versatile chemical scaffolds.

Scaffold-Hopping and Bioisosteric Replacements (conceptual, not implying biological effect)

Scaffold hopping and bioisosteric replacement are important concepts in medicinal chemistry for designing new molecules with improved properties. researchgate.netnih.govresearchgate.net Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties. nih.gov Scaffold hopping is a more significant change where the core structure of a molecule is replaced with a different scaffold while maintaining a similar spatial arrangement of functional groups. researchgate.netnih.gov

The 1,3,5-triazine ring itself can be considered a bioisosteric replacement for other cyclic structures. For example, the symmetrical 1,3,5-triazine has been used to replace an asymmetrical pyrimidine (B1678525) ring in a molecule, which simplified the synthesis and improved drug-like characteristics without negatively impacting its binding affinity to a biological target. acs.org The triazine scaffold's ability to be easily functionalized makes it an attractive candidate for scaffold hopping experiments, allowing for the exploration of novel chemical space. nih.govnih.gov Computational methods can be used to identify potential bioisosteric replacements and guide the design of new molecules based on the triazine core. researchgate.net

Novel Applications and Functional Material Development Utilizing 4 Chloro 1,3,5 Triazine 2 Carbonitrile Derivatives

Precursors for Advanced Polymer Architectures and Macromolecules

Derivatives of 4-chloro-1,3,5-triazine-2-carbonitrile are valuable precursors for crafting advanced polymer architectures and macromolecules. The controlled, stepwise substitution of the chlorine atoms on the triazine ring allows for the synthesis of hyperbranched polymers and dendrimers. researchgate.netresearchgate.net This sequential approach enables the precise introduction of various substituents, leading to macromolecules with well-defined structures and functionalities. researchgate.net For instance, the reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) with appropriate monomers can lead to polymers with enhanced thermal stability, a desirable characteristic for materials used in high-temperature environments.

The versatility of the triazine core is further demonstrated in the synthesis of tri-arm star-shaped molecules, which have found applications in organic light-emitting diodes (OLEDs). researchgate.net The ability to create such intricate architectures stems from the differential reactivity of the chlorine atoms in cyanuric chloride and its derivatives, which can be controlled by temperature. researchgate.net This control allows for the methodical construction of complex polymeric structures.

Monomers for Cross-Linked and Functional Materials

The reactivity of the triazine ring makes this compound derivatives ideal monomers for the development of cross-linked and functional materials. The chlorine atom can readily undergo nucleophilic substitution reactions with a variety of functional groups, such as amines, alcohols, and thiols, to form stable, cross-linked polymer networks. This process is fundamental in creating materials with enhanced mechanical and thermal properties.

An example of this is the synthesis of poly[(2,4-dichloro-6-ethoxy-s-triazine)-alt-(bisphenol A)], a polymer noted for its interesting mechanical and thermal characteristics, which was synthesized through phase transfer catalyzed interfacial polycondensation. capes.gov.br The ability to incorporate the triazine moiety into polymer backbones significantly influences the end-product properties, leading to materials with specialized functionalities. researchgate.net

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The electron-deficient nature and C3-symmetry of the triazine ring make its derivatives excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. bohrium.comresearchgate.net These materials have garnered significant attention due to their diverse structures and potential applications in areas such as gas storage, separation, and catalysis. bohrium.comresearchgate.net

Triazine-based ligands can act as both σ-donors and π-acceptors, facilitating the formation of stable coordination complexes with a variety of metal ions. researchgate.net For example, a zinc-based MOF constructed using a triazine-derived ligand has shown effectiveness in the photodegradation of dyes. rsc.org The modular nature of MOF synthesis allows for the tuning of the framework's properties by modifying the organic ligand, making triazine derivatives highly valuable in this field. bohrium.com Recently, a magnesium-based phosphonate (B1237965) MOF utilizing a triazine ligand was synthesized and demonstrated catalytic activity in the ring-opening polymerization of ε-caprolactone. acs.org

Building Blocks for Self-Assembled Supramolecular Structures

The ability of triazine derivatives to participate in multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them ideal building blocks for the creation of self-assembled supramolecular structures. nih.govresearchgate.net These interactions guide the spontaneous organization of molecules into well-defined, higher-order architectures.

A notable example is the formation of molecular duplexes and rosette structures driven by hydrogen bonds between amino-substituted triazines. researchgate.netrsc.org The specific arrangement of hydrogen bond donors and acceptors on the triazine ring can be tailored to direct the self-assembly process, leading to complex structures with potential applications in molecular recognition and nanotechnology. researchgate.net The synthetic versatility of s-triazine derivatives, starting from the inexpensive cyanuric chloride, allows for the creation of a wide range of building blocks for supramolecular chemistry. researchgate.net

| Interaction Type | Resulting Structure | Reference |

| Hydrogen Bonding | Molecular Duplexes, Rosettes | researchgate.netrsc.org |

| π-π Stacking | Parallel Stacking of Triazinyl Groups | researchgate.net |

| Coordination Bonds | Coordination Cages, MOFs | researchgate.net |

Dye and Pigment Chemistry Applications (chromophores, auxochromes)

Triazine derivatives are extensively used in the synthesis of reactive dyes and pigments. youtube.com The triazine ring can act as a scaffold to which chromophoric groups are attached. The chlorine atoms on the triazine ring can react with the hydroxyl groups of cellulose (B213188) fibers, forming a covalent bond and leading to excellent wash fastness. youtube.comgoogle.com

The structure of the triazine allows for the attachment of multiple chromophores, and the remaining positions can be modified with auxochromes to fine-tune the color and other properties of the dye. google.com For example, macrocyclic azo-azomethine dyes based on a triazine core have been synthesized and their solvatochromic properties studied. nih.gov The versatility of triazine chemistry allows for the creation of a wide spectrum of colors for various applications, including textile dyeing and inkjet printing. google.comresearchgate.net

Catalytic Systems and Organocatalysis Utilizing Triazine Scaffolds

The unique electronic properties of the triazine scaffold have led to its use in the development of novel catalytic systems and in organocatalysis. acs.org Triazine-based ligands can modulate the electronic properties of metal centers in catalysts, influencing their reactivity and selectivity. acs.org

For instance, triazine-based PNP pincer ligands have been employed in metal-ligand cooperative catalysis for reactions such as the dehydrogenation of alcohols. acs.org In the realm of organocatalysis, triazine derivatives themselves can act as catalysts. The electron-deficient nature of the triazine ring can activate substrates for subsequent reactions. Furthermore, the development of supported platinum nanoparticle catalysts has enabled the direct synthesis of triazines from alcohols and amidines through an environmentally benign, acceptorless dehydrogenative process. rsc.org

| Catalytic System | Application | Reference |

| Triazine-based PNP ligands | Dehydrogenation of alcohols | acs.org |

| Supported Pt nanoparticles | Synthesis of triazines | rsc.org |

Non-Linear Optical (NLO) Materials Development

Triazine derivatives, particularly those with octupolar symmetry, have shown significant promise in the development of non-linear optical (NLO) materials. nih.govresearchgate.net NLO materials are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. youtube.com

The NLO response of a material is related to its molecular polarizability. Theoretical studies have shown that attaching π-conjugated systems to the triazine core can significantly enhance the first, second, and third-order polarizabilities (α, β, and γ). nih.govresearchgate.net The small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in some triazine derivatives indicates that they can be readily polarized and possess significant NLO characteristics. nih.gov This makes them promising candidates for the design of new materials with large NLO responses. nih.govnih.gov

| Property | Significance | Reference |

| High Polarizability (α, β, γ) | Enhanced NLO response | nih.govresearchgate.net |

| Small HOMO-LUMO Gap | Increased polarizability and NLO characteristics | nih.gov |

Environmental Behavior and Degradation Mechanisms of 4 Chloro 1,3,5 Triazine 2 Carbonitrile

Hydrolytic Degradation Pathways in Aqueous Environments

The hydrolytic degradation of chlorotriazines is a well-documented abiotic process that plays a significant role in their environmental persistence. The rate of hydrolysis is highly dependent on pH and temperature. For many chlorotriazines, hydrolysis involves the nucleophilic substitution of the chlorine atom with a hydroxyl group, a reaction that is typically catalyzed by acidic or basic conditions.

Research on atrazine (B1667683) has shown that its hydrolysis is slow at neutral pH but increases at pH values below 5 and above 9. The primary hydrolysis product of atrazine is hydroxyatrazine, where the chlorine atom is replaced by a hydroxyl group. This transformation is significant as it generally leads to a reduction in herbicidal activity and an increase in sorption to soil particles. tandfonline.comsdstate.edu Given the structural similarities, it is plausible that 4-Chloro-1,3,5-triazine-2-carbonitrile undergoes a similar pH-dependent hydrolysis, yielding 4-hydroxy-1,3,5-triazine-2-carbonitrile. However, the electron-withdrawing nature of the nitrile group could potentially influence the reactivity of the C-Cl bond, though specific kinetic data are not available.

Table 1: General Hydrolysis Characteristics of Analogous Chlorotriazines

| Compound | Optimal pH for Hydrolysis | Primary Hydrolysis Product | Reference |

| Atrazine | < 5 and > 9 | Hydroxyatrazine | tandfonline.com |

| Simazine | Acidic conditions | Hydroxysimazine | |

| Cyanuric Chloride | Rapidly hydrolyzes in water | Cyanuric Acid |

This table presents data for analogous compounds to infer the potential behavior of this compound.

Photolytic and Photosensitized Degradation Mechanisms

Photodegradation, both direct and indirect (photosensitized), is another important abiotic pathway for the dissipation of triazine herbicides in the environment. Direct photolysis occurs when a molecule absorbs light energy, leading to its transformation. Indirect photolysis involves other substances in the water, such as humic acids or nitrates, which absorb light and produce reactive species that in turn degrade the target compound.

Studies on atrazine have demonstrated that it can undergo photolysis, leading to dealkylation (removal of the ethyl and isopropyl side chains) and dechlorination. csbsju.edunih.gov The presence of photosensitizers like dissolved organic matter can accelerate the degradation process. For this compound, it is expected that similar photochemical processes would occur. The triazine ring itself can absorb UV radiation, and the C-Cl bond is susceptible to photolytic cleavage. The nitrile group's influence on the photochemistry of the molecule is an area that requires specific investigation.

Biodegradation Studies by Microbial Communities

The biodegradation of s-triazine herbicides by soil and water microorganisms is a key process governing their environmental fate. Numerous bacterial species have been identified that can degrade atrazine and other triazines, often using them as a source of nitrogen and sometimes carbon. mdpi.comnih.govd-nb.info

The most well-studied biodegradation pathway for atrazine involves a series of enzymatic reactions initiated by atrazine chlorohydrolase (encoded by the atzA gene), which catalyzes the hydrolysis of the C-Cl bond to form hydroxyatrazine. nih.gov Subsequent enzymes (atzB and atzC) are responsible for the removal of the ethyl and isopropyl amino groups, respectively. nih.gov The triazine ring is then cleaved, ultimately leading to the formation of ammonia (B1221849) and carbon dioxide. nih.gov

It is highly probable that microbial communities capable of degrading other chlorotriazines could also metabolize this compound. The initial step would likely be the enzymatic hydrolysis of the chlorine atom. However, the subsequent metabolism of the resulting hydroxylated and nitrile-containing triazine ring would depend on the specific enzymatic capabilities of the microbial populations present. Some microorganisms are known to degrade nitriles, suggesting that complete mineralization of this compound is feasible.

Sorption and Leaching Behavior in Soil Matrices

The mobility of triazine herbicides in soil, and thus their potential to leach into groundwater, is largely controlled by sorption processes. Sorption is influenced by soil properties such as organic matter content, clay content, and pH, as well as the physicochemical properties of the herbicide itself.

For atrazine and other triazines, sorption to soil is primarily driven by interactions with soil organic matter. mdpi.comcambridge.org Herbicides with lower water solubility and higher octanol-water partition coefficients (Kow) tend to be more strongly sorbed. The sorption of atrazine is also influenced by soil pH, with increased sorption observed at lower pH values due to protonation of the triazine ring. cambridge.org

Given its structural features, this compound is expected to exhibit sorption behavior similar to other chlorotriazines. Its mobility in soil will be inversely related to its sorption coefficient (Kd or Koc). A higher organic matter content in the soil would likely lead to greater sorption and reduced leaching potential. researchgate.net

Table 2: Soil Sorption Coefficients for Analogous Triazine Herbicides

| Compound | Koc (L/kg) Range | Factors Influencing Sorption | Reference |

| Atrazine | 100 - 160 | Organic matter, pH | sdstate.eduresearchgate.net |

| Simazine | 130 | Organic matter | researchgate.net |

| Propazine | 150 - 300 | Organic matter | cambridge.org |

This table presents data for analogous compounds to infer the potential behavior of this compound.

Volatilization and Atmospheric Fate Modeling

Volatilization from soil and plant surfaces can be a significant dissipation pathway for some pesticides, leading to their atmospheric transport and subsequent deposition in other areas. researchgate.netdatapdf.comresearchgate.net The tendency of a pesticide to volatilize is related to its vapor pressure and Henry's Law constant.

For many triazine herbicides, including atrazine, volatilization is generally considered a minor dissipation pathway due to their relatively low vapor pressures. datapdf.com However, environmental conditions such as temperature, soil moisture, and wind speed can influence the rate of volatilization. researchgate.net

Transformation Products and Metabolite Identification

The transformation of a parent compound in the environment leads to the formation of various degradation products or metabolites, which may have different toxicological and environmental properties. For chlorotriazines, a number of common transformation products have been identified.

As discussed in previous sections, the primary transformation products of atrazine resulting from abiotic and biotic degradation include:

Hydroxyatrazine: Formed by the hydrolysis of the chlorine atom. tandfonline.com

Deethylatrazine (DEA) and Deisopropylatrazine (DIA): Formed by the microbial or photolytic removal of the N-alkyl groups. csbsju.edu

Diaminochlorotriazine (DACT): Formed by the removal of both alkyl groups.

These metabolites are often more mobile and persistent in the environment than the parent compound. For this compound, analogous transformation products would be expected, such as 4-hydroxy-1,3,5-triazine-2-carbonitrile and deaminated derivatives, although the presence of the nitrile group could lead to unique metabolites that have not yet been characterized.

Remediation Strategies for Contaminated Environments (e.g., advanced oxidation processes)

The contamination of soil and water with persistent herbicides has led to the development of various remediation technologies. For triazine herbicides, these strategies include bioremediation and advanced oxidation processes (AOPs). nih.gov

Bioremediation involves the use of microorganisms to degrade the contaminants. As mentioned earlier, bacteria capable of degrading atrazine have been successfully used in the remediation of contaminated sites. nih.govmorressier.com

Advanced oxidation processes are chemical treatment methods that generate highly reactive hydroxyl radicals to oxidize and mineralize organic pollutants. AOPs such as ozonation (O₃), UV/H₂O₂, and photocatalysis with titanium dioxide (TiO₂) have been shown to be effective in degrading atrazine and other triazines in water. nih.govuoi.grnih.govnih.govresearchgate.net These processes can lead to the complete mineralization of the herbicides to carbon dioxide, water, and inorganic ions. Given the reactivity of the triazine ring and the C-Cl bond, it is expected that AOPs would also be an effective treatment strategy for water contaminated with this compound.

Future Research Directions and Emerging Paradigms for 4 Chloro 1,3,5 Triazine 2 Carbonitrile Chemistry

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Exploration of Unconventional Reactivity Patterns

While the nucleophilic substitution of the chlorine atom is a well-established reaction pathway for chloro-s-triazines, future research will likely delve into more unconventional reactivity patterns. researchgate.netmdpi.com This could involve exploring the reactivity of the nitrile group in concert with the chloro and triazine functionalities. Investigating cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions involving the C-Cl bond, and reactions that modulate the electronic properties of the triazine ring will open up new avenues for creating complex molecular architectures. The unique electronic nature of the triazine ring can be further exploited to facilitate novel transformations that are not accessible with other heterocyclic systems.

Development of Novel Analytical Probes and Sensors

The inherent properties of the 1,3,5-triazine (B166579) scaffold make it an attractive platform for the development of analytical probes and sensors. The chlorine and nitrile functionalities of 4-chloro-1,3,5-triazine-2-carbonitrile can be selectively modified to introduce fluorophores, chromophores, or specific recognition elements. This allows for the design of chemosensors for the detection of various analytes, including metal ions, anions, and biologically important molecules. For example, a sensor for 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) has been developed using a molecularly imprinted polymer, demonstrating the potential of triazine derivatives in sensing applications. nih.gov Future work could focus on creating sensors with higher sensitivity, selectivity, and real-time monitoring capabilities for environmental and biomedical applications.

Design of Smart Materials with Responsive Properties